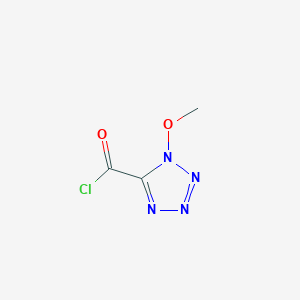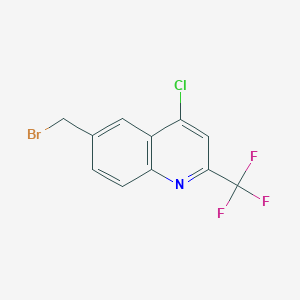
6-(Bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related quinoline derivatives often involves catalytic reactions and cyclization processes. For instance, new series of quinolines have been synthesized via the Buchwald–Hartwig amination, yielding significant results starting from bromoquinoline precursors. These precursors were obtained through intramolecular cyclization reactions of specific enones with bromoaniline, highlighting a method potentially adaptable for synthesizing the compound (Bonacorso et al., 2018).
Molecular Structure Analysis
The molecular structure of similar compounds, like 3-bromomethyl-2-chloro-quinoline, has been analyzed using X-ray crystallography, revealing specific crystal space groups and unit cell parameters. Such detailed structural elucidation provides insights into the planarity and conformation of the quinoline derivatives, which can be related to the structural analysis of "6-(Bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline" (Kant et al., 2010).
Chemical Reactions and Properties
Quinoline derivatives engage in various chemical reactions, including coupling reactions, which are instrumental in further modifications and applications. For example, the Sonogashira coupling reaction has been employed to synthesize 2-aryl-6-(phenylethynyl)-quinolines, starting from 6-bromoquinolines. These reactions underline the versatility and reactivity of bromoquinoline derivatives, suggesting similar reactivity for "6-(Bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline" (Rodrigues et al., 2019).
Physical Properties Analysis
The physical properties of quinoline derivatives, including their crystalline structure, solubility, and melting points, are crucial for their application in various fields. Detailed investigations into similar compounds provide a foundation for understanding the physical characteristics of "6-(Bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline," enabling its practical use in synthesis and material science.
Chemical Properties Analysis
Quinoline derivatives exhibit a range of chemical properties, such as photophysical properties, DNA binding abilities, and reactivity towards different chemical reagents. Studies on related compounds have shown strong interactions with ct-DNA, attributed to π-stacking and/or hydrogen-bonding interactions, indicating the potential for "6-(Bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline" to engage in similar interactions (Bonacorso et al., 2018).
Applications De Recherche Scientifique
Antimicrobial and Antimalarial Agents : Novel derivatives of 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinoline showed significant antimicrobial activity against various microorganisms and antimalarial activity towards P. falciparum (Parthasaradhi et al., 2015).
X-ray Structure Analysis : The X-ray structure of 3-bromomethyl-2-chloro-quinoline was analyzed, showing a planar structure with intramolecular hydrogen bonding and Van der Waals forces stabilizing the structure (Kant et al., 2010).
Synthesis of Polycyclic Quinoline Derivatives : Research on 2-methallylthio-3-(hydroxyiminomethyl)quinoline bromination revealed the formation of angular tribromide of 1-bromomethyl-4 -((hydroxyimino)methyl) -1-methyl-1,2-dihydrothiazolo[3,2-a] quinolin-10-ium, with potential high biological activity (Sabo et al., 2021).
Buchwald–Hartwig Amination : Synthesis of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines through Buchwald–Hartwig amination showed promising photophysics and biomolecular binding properties, indicating potential applications in molecular biology (Bonacorso et al., 2018).
Antibacterial Activity : Synthesis of 2,3-bis(bromomethyl)quinoxaline derivatives with various substituents displayed antibacterial activity, with some showing high activity against Gram-positive bacteria and a wide antifungal activity spectrum (Ishikawa et al., 2012).
Steric Pressure in Chemical Reactions : Studies on 4-bromo-2-(trifluoromethyl)quinoline and its isomers highlighted the role of the trifluoromethyl group in mediating steric pressure during chemical reactions, which is crucial for understanding molecular interactions in synthetic chemistry (Schlosser et al., 2006).
Safety and Hazards
Mécanisme D'action
Target of Action
For instance, 2,8-bis(trifluoromethyl)quinoline analogs have shown activity against Trichomonas vaginalis .
Mode of Action
vaginalis growth and increased reactive oxygen species production and lipid peroxidation .
Biochemical Pathways
vaginalis, including purine nucleoside phosphorylase, lactate dehydrogenase, triosephosphate isomerase, and thioredoxin reductase .
Result of Action
Propriétés
IUPAC Name |
6-(bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrClF3N/c12-5-6-1-2-9-7(3-6)8(13)4-10(17-9)11(14,15)16/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBKLFYWXYFAGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CBr)C(=CC(=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371294 | |
| Record name | 6-(bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline | |
CAS RN |
123637-51-4 | |
| Record name | 6-(bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 123637-51-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




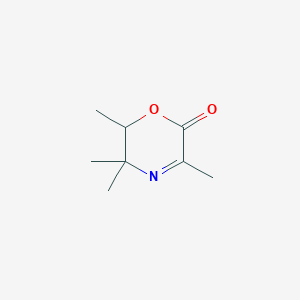
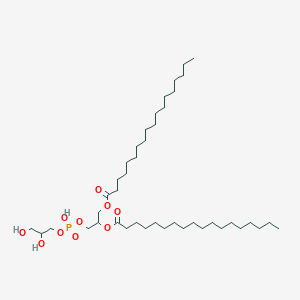
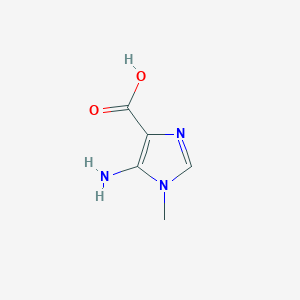
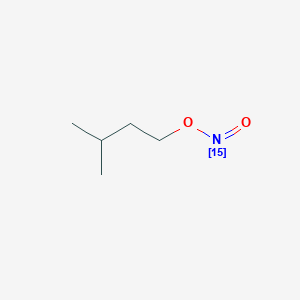

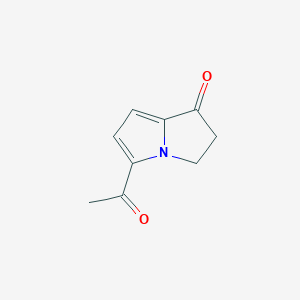

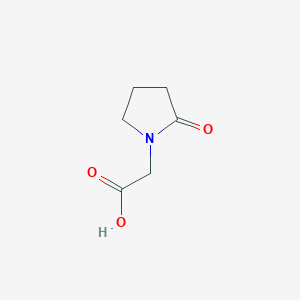


![sodium (2R)-2,3-bis[(9Z)-octadec-9-enoyloxy]propyl hydrogen phosphate](/img/structure/B54410.png)

